molecular formula C25H25N3O5S B2539137 N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899942-07-5

N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2539137
CAS No.: 899942-07-5
M. Wt: 479.55
InChI Key: RFALQRHEIZLLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H25N3O5S and its molecular weight is 479.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

One area of application involves the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which have shown promise as anti-inflammatory and analgesic agents. These compounds, including various benzodifuran and thiazolopyrimidine derivatives, have been evaluated for their cyclooxygenase inhibition and their potential analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such research indicates the role of sophisticated organic synthesis in developing new therapeutic agents.

Analytical and Forensic Toxicology

In the realm of toxicokinetics and analytical toxicology, studies on N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues) provide essential data on drug-drug interactions, elimination routes, and toxicological screening targets. These studies involve the identification of phase I and II metabolites, elucidating the metabolic pathways, and understanding the compounds' toxicokinetic profiles (Richter et al., 2019). Such research is crucial for the identification and risk assessment of novel psychoactive substances.

Organic Synthesis Methodologies

Research into novel organic synthesis methodologies often focuses on developing new reagents and reaction conditions that facilitate the construction of complex molecules. For instance, studies on p-Methoxy- and 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salts have revealed their utility in synthesizing N-alkylacetamides and carbamates, highlighting the versatility of these reagents in the synthesis of natural and pharmaceutical products (Sakai et al., 2022). This area of research is critical for advancing the field of drug discovery and development.

Environmental and Material Chemistry

Some studies explore the oxidation reactions and potential environmental applications of methoxy substituted benzyl phenyl sulfides, shedding light on the mechanisms of such oxidations and their relevance to material science and environmental chemistry (Lai, Lepage, & Lee, 2002). This research contributes to our understanding of chemical processes in environmental contexts and the development of new materials.

Safety and Hazards

Safety and hazard information for a compound typically includes toxicity data, handling precautions, and disposal guidelines. The compound is not intended for human or veterinary use and is for research use only .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-31-19-10-4-2-7-16(19)13-26-21(29)15-34-25-27-22-18-9-3-5-11-20(18)33-23(22)24(30)28(25)14-17-8-6-12-32-17/h2-5,7,9-11,17H,6,8,12-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFALQRHEIZLLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.